molecular formula C9H10O4 B1252775 4-Hydroxy-2-methoxy-6-methylbenzoic acid

4-Hydroxy-2-methoxy-6-methylbenzoic acid

Cat. No.: B1252775
M. Wt: 182.17 g/mol
InChI Key: HKYUPCAKFRQXJI-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxy-6-methylbenzoic acid is a substituted benzoic acid derivative with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 4, 2, and 6, respectively (Figure 1). It has been identified as a fragment ion in mass spectrometry studies of natural products, such as those found in Tai Bai tea, where it arises from the cleavage of ester bonds in larger phenolic compounds like atranorin . Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

4-hydroxy-2-methoxy-6-methylbenzoic acid

InChI

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)

InChI Key

HKYUPCAKFRQXJI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)OC)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)OC)O

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent positions and functional groups. Below is a comparison of 4-hydroxy-2-methoxy-6-methylbenzoic acid with key analogs (Table 1):

Table 1: Structural analogs of 4-hydroxy-2-methoxy-6-methylbenzoic acid

Compound Name CAS Number Substituent Positions Key Differences
4-Hydroxy-2-methoxy-6-methylbenzoic acid Not specified 4-OH, 2-OCH₃, 6-CH₃ Reference compound
2-Methoxy-6-methylbenzoic acid 6161-65-5 2-OCH₃, 6-CH₃ Lacks hydroxyl group at position 4
4-Hydroxy-2-methylbenzoic acid 578-39-2 4-OH, 2-CH₃ Replaces methoxy with methyl
4-(Hydroxymethyl)-2-methoxybenzoic acid 158089-31-7 4-CH₂OH, 2-OCH₃ Hydroxymethyl instead of methyl
2-Hydroxy-5-methoxy-4-methylbenzoic acid 1378826-98-2 2-OH, 5-OCH₃, 4-CH₃ Different substituent arrangement

Physicochemical Properties

  • Acidity : The hydroxyl group at position 4 in the target compound increases acidity compared to analogs lacking hydroxyl groups (e.g., 2-methoxy-6-methylbenzoic acid). The methoxy group at position 2, being electron-donating, may slightly reduce the acidity of the hydroxyl group via resonance effects .
  • Solubility: The presence of polar groups (-OH, -OCH₃) enhances water solubility compared to non-polar methyl-substituted analogs. However, 4-(hydroxymethyl)-2-methoxybenzoic acid (CAS 158089-31-7) may exhibit higher solubility due to its polar hydroxymethyl group .

Reactivity and Stability

  • Fragmentation in MS: In mass spectrometry, 4-hydroxy-2-methoxy-6-methylbenzoic acid is generated via neutral loss of CO₂ and H₂O from precursor compounds like atranorin . Analogs with different substituents, such as 2-hydroxy-5-methoxy-4-methylbenzoic acid, may exhibit distinct fragmentation pathways due to altered resonance stabilization.

Key Research Findings

Natural Occurrence: The compound is identified in Tai Bai tea as a degradation product of atranorin, highlighting its role in plant secondary metabolism .

Analytical Challenges : Differentiation from isomers (e.g., 2-hydroxy-4-methoxy-6-methylbenzoic acid) requires advanced techniques like high-resolution mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-2-methoxy-6-methylbenzoic acid
Reactant of Route 2
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4-Hydroxy-2-methoxy-6-methylbenzoic acid

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